1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
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Overview
Description
1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole, furan, and pyrrolone moiety
Preparation Methods
The synthesis of 1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the furan-2-carbonyl group and the formation of the pyrrolone ring. Common reagents used in these reactions include ethylbenzo[d]thiazole, furan-2-carboxylic acid, and various coupling agents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: The compound can undergo condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution and condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one has several scientific research applications:
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: Due to its potential biological activity, the compound could be explored for therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism of action of 1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one depends on its specific interactions with molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar compounds to 1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one include other benzo[d]thiazole derivatives, furan derivatives, and pyrrolone derivatives. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-2-14-10-11-16-18(13-14)31-24(25-16)26-20(15-7-4-3-5-8-15)19(22(28)23(26)29)21(27)17-9-6-12-30-17/h3-13,20,28H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPOCSRADBIFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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